Chinoin 127
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Overview
Description
Preparation Methods
The synthesis of CHINOIN 127 involves the formation of a nitrogen bridgehead compound, which is a representative group of non-prostaglandin type gastroprotective agents . The specific synthetic routes and reaction conditions for this compound are not widely documented in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of the pyrido-pyrimidine ring system .
Chemical Reactions Analysis
CHINOIN 127 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
CHINOIN 127 has been extensively studied for its gastroprotective effects. It has shown remarkable protective effects on indomethacin-induced ulcers and acidified ethanol-induced ulcers in animal models . The compound has also been investigated for its potential use as a non-narcotic analgesic and anti-inflammatory agent . Additionally, this compound has been studied for its effects on the balance between cytoprotective prostaglandins and ulcerogenic eicosanoids in the gastric mucosa .
Mechanism of Action
The mechanism of action of CHINOIN 127 involves its cytoprotective effects on the gastric mucosa. The compound helps to maintain a balance between cytoprotective prostaglandins (such as prostacyclin and prostaglandin E2) and ulcerogenic eicosanoids (such as thromboxane A2 and leukotrienes) . This balance is crucial for protecting the gastric mucosa from damage caused by various ulcerogenic agents . This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
CHINOIN 127 is unique in its structure and mechanism of action compared to other gastroprotective agents. Similar compounds include:
Cimetidine: A histamine H2 receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease.
Omeprazole: A proton pump inhibitor that also reduces stomach acid production.
Misoprostol: A synthetic prostaglandin E1 analog used to prevent gastric ulcers.
This compound stands out due to its non-prostaglandin type gastroprotective effects and its ability to maintain the balance between cytoprotective and ulcerogenic eicosanoids .
Properties
CAS No. |
54606-29-0 |
---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1,6-dimethyl-4-oxo-7,8,9,9a-tetrahydro-6H-pyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C11H17N3O2/c1-7-4-3-5-9-13(2)6-8(10(12)15)11(16)14(7)9/h6-7,9H,3-5H2,1-2H3,(H2,12,15) |
InChI Key |
PDYZVPFJLHCRGG-UHFFFAOYSA-N |
SMILES |
CC1CCCC2N1C(=O)C(=CN2C)C(=O)N |
Canonical SMILES |
CC1CCCC2N1C(=O)C(=CN2C)C(=O)N |
71392-29-5 | |
Synonyms |
1,6-dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H- pyrido(1,2-a)pyrimidine-3-carboxamide CH 127 CH-127 chinoin 127 chinoin 127, (cis)-isome |
Origin of Product |
United States |
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